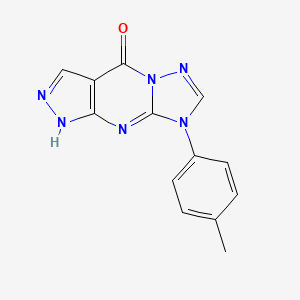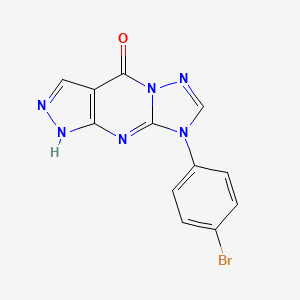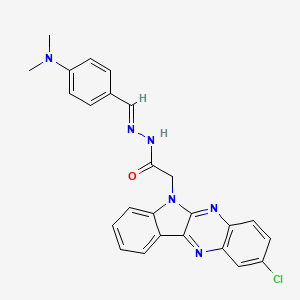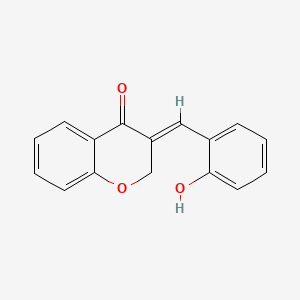
(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a series of purification steps including recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl group in the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research suggests that it may have therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde: A precursor in the synthesis of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one.
4H-1-Benzopyran-4-one: The core structure of the compound.
Quinone Derivatives: Products of the oxidation of the compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
属性
CAS 编号 |
130688-83-4 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
(3E)-3-[(2-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,17H,10H2/b12-9+ |
InChI 键 |
QWBOHUMPTIUNJI-FMIVXFBMSA-N |
手性 SMILES |
C1/C(=C\C2=CC=CC=C2O)/C(=O)C3=CC=CC=C3O1 |
规范 SMILES |
C1C(=CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

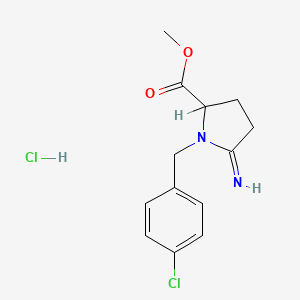


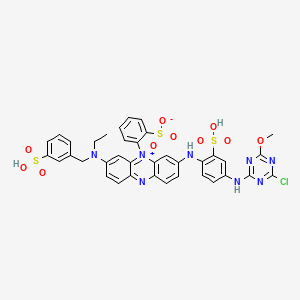
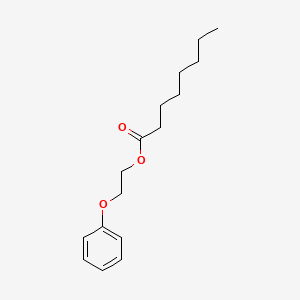

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
